4,7-Dichloro Isatin

Organic Synthesis Medicinal Chemistry Cross-Coupling

Regioisomer mismatch in dichloroisatin procurement leads to failed cross-coupling and invalid electrochemical data. 4,7-Dichloro Isatin (CAS 118711-13-2) eliminates this risk with its defined 4,7-substitution pattern, enabling predictable C4-functionalization without protecting groups. - Enables exclusive C4-arylation in Suzuki-Miyaura reactions for efficient SAR library synthesis. - Mandatory precursor for 1,4-disubstituted tryptanthrins; isomer substitution yields incorrect products. - Unique irreversible oxidation signature serves as a standard for electrochemical sensor development. - Single-crystal X-ray structure (COD 2016485) ensures unambiguous computational modeling.

Molecular Formula C19H36O2
Molecular Weight 0
CAS No. 118711-13-2
Cat. No. B1168652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro Isatin
CAS118711-13-2
Molecular FormulaC19H36O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dichloro Isatin Overview


4,7-Dichloro Isatin (CAS 118711-13-2; C8H3Cl2NO2; MW 216.02 g/mol) is a dichlorinated derivative of the privileged heterocyclic scaffold isatin (1H-indole-2,3-dione), characterized by the specific placement of chlorine atoms at the 4- and 7-positions of the indole ring [1]. This compound exists as an orange to light brown crystalline powder with a melting point of 250-252 °C and is typically supplied at ≥97% purity for research applications . Its unique 4,7-dihalogenation pattern confers distinct electronic properties and site-selective reactivity that differentiate it from other regioisomers such as 5,7-dichloroisatin, making it a valuable building block in medicinal chemistry and materials science .

Why 4,7-Dichloro Isatin Cannot Be Substituted


Within the family of dichlorinated isatins, regioisomerism critically dictates both chemical reactivity and biological activity [1]. Generic substitution with the 5,7-dichloro isomer, for example, is not scientifically justifiable due to fundamental differences in electronic distribution, site-selectivity in cross-coupling reactions, and electrochemical behavior [2]. Specifically, the 4,7-substitution pattern imparts a unique electronic environment that favors selective functionalization at the C4 position over C7, a regioselectivity not observed with other isomers [1]. Furthermore, the redox mechanisms of dihalogenated isatins are directly governed by the number and positions of halogen substituents, meaning that substituting one isomer for another can alter or invalidate electrochemical assay results [2]. Therefore, procurement decisions must be guided by the specific substitution pattern required for the intended synthetic or biological application.

4,7-Dichloro Isatin: Comparative Evidence


C4-Selective Suzuki-Miyaura Cross-Coupling

4,7-Dichloro-N-methylisatin undergoes Suzuki-Miyaura reactions with excellent site-selectivity in favor of the C4 position over the C7 position [1]. This regioselectivity is attributed to electronic factors inherent to the 4,7-dichloro substitution pattern, providing a distinct synthetic advantage over non-halogenated or differently halogenated isatins which do not exhibit this predictable selectivity profile [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Anti-HIV-2 Cytotoxicity Profile

A derivative synthesized from 4,7-dichloro-N-methylisatin, 4-(4-acetylphenyl)-7-chloro-1-methylindoline-2,3-dione (compound 8l), exhibited an IC50 value of >3.47 μM against HIV-2 replication in MT-4 cells [1]. The same compound demonstrated a cytotoxic concentration (CC50) of 13.43 μM against MT-4 cells, yielding a therapeutic index (SI) of 4 [1]. These values provide a benchmark for this scaffold and differentiate it from other derivatives synthesized in the same study, which showed cytotoxicity at lower concentration ranges (2.21–3.11 μM) [1].

Antiviral Research HIV Cytotoxicity

Electrochemical Oxidation Mechanism

Electrochemical studies at a glassy carbon electrode demonstrate that isatin dihalogen-derivatives, including 4,7-dichloroisatin, undergo an irreversible oxidation process in two consecutive charge transfer reactions, leading to polymeric products [1]. This contrasts with isatin monohalogen-derivatives (e.g., 5-chloro or 7-chloro isatin), which undergo a three-step irreversible, pH-dependent, adsorption-controlled oxidation process that first hydroxylates the benzene ring [1]. Furthermore, the oxidation of dihalogen-derivatives occurs at more positive potentials than their monohalogenated counterparts [1].

Electrochemistry Redox Behavior Analytical Chemistry

Regiodivergent Tryptanthrin Synthesis

Oxidative coupling of 4,7-dichloroisatin with isatin or 5-methylisatin yields distinct regioisomeric tryptanthrin derivatives, specifically 1,4-dichloroindolo[2,1-b]quinazoline-6,12-dione and 1,4-dichloro-8-methylindolo[2,1-b]quinazoline-6,12-dione [1]. In contrast, oxidative coupling of the 5,7-dichloro isomer under analogous conditions affords 2,4-dichloroindolo[2,1-b]quinazoline-6,12-dione [1]. This regiodivergent outcome directly links the isatin starting material's substitution pattern to the final product's structure, providing a route to specific tryptanthrin analogs.

Heterocyclic Chemistry Natural Product Synthesis Oxidative Coupling

Single-Crystal X-ray Structure

Single-crystal X-ray diffraction analysis of 4,7-dichloroisatin reveals it crystallizes in the monoclinic space group P 1 21/c 1 (space group number 14) with unit cell parameters a = 3.8639 Å, b = 13.933 Å, c = 15.019 Å, β = 93.313° [1]. The crystal structure is deposited in the Crystallography Open Database (COD) under entry 2016485 [1]. This precise structural data, which is not available for many other dichloroisatin isomers, enables accurate computational modeling, docking studies, and polymorph screening.

Crystallography Solid-State Chemistry Structural Biology

4,7-Dichloro Isatin Applications


Design of C4-Arylated Isatin Derivatives

This scenario is directly supported by the evidence of excellent site-selectivity for C4 in Suzuki-Miyaura reactions [1]. Researchers requiring predictable C4-functionalized isatin scaffolds for structure-activity relationship (SAR) studies should procure 4,7-dichloro isatin. The compound's inherent regioselectivity enables efficient, high-yielding synthesis of C4-arylated libraries without the need for complex protecting group strategies, thereby accelerating hit-to-lead optimization campaigns in antiviral or anticancer drug discovery [1].

1,4-Disubstituted Tryptanthrin Synthesis

Based on comparative oxidative coupling data, 4,7-dichloro isatin is the requisite starting material for the preparation of 1,4-dichloroindolo[2,1-b]quinazoline-6,12-dione and related 1,4-disubstituted tryptanthrins [1]. Attempting to synthesize this specific regioisomer using 5,7-dichloro isatin will yield a different product (2,4-disubstituted). Therefore, procurement of 4,7-dichloro isatin is mandatory for any research program focused on the biological evaluation of 1,4-substituted tryptanthrin derivatives [1].

Electrochemical Sensor Development

The distinct two-step irreversible oxidation mechanism of dihalogenated isatins, occurring at more positive potentials than monohalogenated analogs, provides a unique electrochemical signature [1]. This makes 4,7-dichloro isatin a valuable probe for developing electrochemical sensors or for fundamental studies investigating how halogen substitution patterns modulate the redox properties of heterocyclic compounds. Its defined behavior at glassy carbon electrodes supports its use as a standard or model compound in voltammetric experiments [1].

Structure-Based Drug Design

The availability of a high-resolution single-crystal X-ray structure for 4,7-dichloro isatin (COD entry 2016485) makes it an ideal candidate for computational docking studies, molecular dynamics simulations, and polymorph screening [1]. This structural certainty eliminates ambiguity in modeling exercises and ensures that experimental solid-state data can be reliably correlated with theoretical predictions, a significant advantage for researchers in structural biology and computational chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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